molecular formula C18H28FN3O B14920110 2-{4-[1-(3-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol

2-{4-[1-(3-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol

Cat. No.: B14920110
M. Wt: 321.4 g/mol
InChI Key: UHSMWXUVPODDJE-UHFFFAOYSA-N
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Description

2-{4-[1-(3-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further connected to a piperazine ring with an ethanol group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(3-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. One common synthetic route involves the following steps:

    Preparation of 1-(3-Fluorobenzyl)piperidine: This step involves the reaction of 3-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of the Piperazine Intermediate: The 1-(3-fluorobenzyl)piperidine is then reacted with piperazine in the presence of a suitable solvent such as ethanol or methanol.

    Introduction of the Ethanol Group: The final step involves the reaction of the piperazine intermediate with ethylene oxide or a similar reagent to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-(3-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[1-(3-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential activity as a central nervous system agent.

    Pharmacology: The compound is studied for its interactions with various receptors and enzymes, providing insights into its potential therapeutic effects.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Industry: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{4-[1-(3-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorobenzyl group enhances its binding affinity to certain receptors, while the piperidine and piperazine rings contribute to its overall pharmacological profile. The compound may modulate neurotransmitter release, inhibit enzyme activity, or interact with ion channels, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • **1-(3, 4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
  • **1-(4-bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

Uniqueness

2-{4-[1-(3-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol is unique due to the presence of both piperidine and piperazine rings, which provide a distinct pharmacological profile. The fluorobenzyl group further enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry and pharmacology research.

Properties

Molecular Formula

C18H28FN3O

Molecular Weight

321.4 g/mol

IUPAC Name

2-[4-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C18H28FN3O/c19-17-3-1-2-16(14-17)15-21-6-4-18(5-7-21)22-10-8-20(9-11-22)12-13-23/h1-3,14,18,23H,4-13,15H2

InChI Key

UHSMWXUVPODDJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CC(=CC=C3)F

Origin of Product

United States

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